molecular formula C10H12N2OS B1634165 2-Propoxy-1,3-benzothiazol-6-amine

2-Propoxy-1,3-benzothiazol-6-amine

Cat. No.: B1634165
M. Wt: 208.28 g/mol
InChI Key: JPOCEMYBGHYIDI-UHFFFAOYSA-N
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Description

2-Propoxy-1,3-benzothiazol-6-amine (CAS Registry Number 14372-64-6 ) is a chemical compound with the molecular formula C10H12N2OS and a molecular weight of 208.28 g/mol . This solid compound is a derivative of the 1,3-benzothiazol-6-amine core structure , a scaffold recognized in scientific research as a privileged structure in medicinal chemistry . The benzothiazole nucleus is a fused heterobicyclic system containing sulfur and nitrogen atoms, and it is a key pharmacophore found in a wide array of biologically active compounds . While specific biological data for this propoxy-substituted analog is limited in the public domain, benzothiazole derivatives as a class have been extensively studied and demonstrate a diverse and promising range of pharmacological activities. These activities include, but are not limited to, antimicrobial , anticancer , antidiabetic , and anti-inflammatory properties. The presence of both the 6-amino and 2-propoxy functional groups on the benzothiazole core makes this compound a valuable building block for further chemical exploration and derivatization in drug discovery programs . It is suitable for use as a standard in analytical chemistry or as a synthetic intermediate for developing novel molecules for biological evaluation. This product is intended for research and development purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C10H12N2OS

Molecular Weight

208.28 g/mol

IUPAC Name

2-propoxy-1,3-benzothiazol-6-amine

InChI

InChI=1S/C10H12N2OS/c1-2-5-13-10-12-8-4-3-7(11)6-9(8)14-10/h3-4,6H,2,5,11H2,1H3

InChI Key

JPOCEMYBGHYIDI-UHFFFAOYSA-N

SMILES

CCCOC1=NC2=C(S1)C=C(C=C2)N

Canonical SMILES

CCCOC1=NC2=C(S1)C=C(C=C2)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of 2-propoxy-1,3-benzothiazol-6-amine can be inferred through comparisons with structurally related benzothiazol-6-amine derivatives. Key analogs and their properties are summarized below:

Table 1: Comparison of 2-Substituted-1,3-Benzothiazol-6-amine Derivatives

Compound Name Substituent (Position 2) Molecular Formula Molecular Weight (g/mol) Key Biological Activities/Applications Evidence Source
2-Methoxy-1,3-benzothiazol-6-amine -OCH₃ C₈H₈N₂OS 180.23 Antimicrobial, local anesthetic
2-Ethoxy-1,3-benzothiazol-6-amine -OCH₂CH₃ C₉H₁₀N₂OS 194.25 Local anesthetic (analog activity)
This compound -OCH₂CH₂CH₃ C₁₀H₁₂N₂OS 208.28* Hypothesized: Enhanced lipophilicity, antimicrobial N/A (inferred)
2-(Methylthio)-1,3-benzothiazol-6-amine -SCH₃ C₈H₈N₂S₂ 196.29 Not explicitly stated; used in synthesis
2-tert-Butyl-1,3-benzothiazol-6-amine -C(CH₃)₃ C₁₁H₁₆N₂S 208.32 High-purity material for research

*Calculated based on molecular formula.

Key Findings:

Substituent Effects on Bioactivity: Methoxy and Ethoxy Derivatives: These exhibit notable antimicrobial and local anesthetic properties. For example, 6-ethoxy-2-amino benzothiazole is a potent local anesthetic , while the methoxy analog shows activity against microbial pathogens .

Structural and Electronic Properties: Planarity and Hydrogen Bonding: The methoxy derivative (C₈H₈N₂OS) forms planar molecular structures with intermolecular N–H⋯N hydrogen bonds, stabilizing crystal lattices . The propoxy analog may exhibit similar planar geometry but with altered packing due to steric effects from the larger substituent. Methylthio vs.

Synthetic Routes :

  • Methoxy and ethoxy derivatives are synthesized via bromine-mediated cyclization of substituted anilines with potassium thiocyanate in acetic acid . A similar approach, using propyl bromide or propylating agents, could be employed for the propoxy derivative.

Industrial and Research Applications :

  • High-purity tert-butyl derivatives (e.g., 2-tert-butyl-1,3-benzothiazol-6-amine) are supplied for specialized research, highlighting the demand for tailored benzothiazole scaffolds in drug development .

Preparation Methods

Synthetic Strategies for 2-Substituted Benzothiazoles

Cyclization Approaches

Cyclization reactions form the backbone of benzothiazole synthesis, particularly for constructing the heterocyclic core. The patent EP0702008A2 demonstrates the cyclization of 2-(alkylthio)benzaldehyde oximes using halogenating agents like sulfuryl chloride to yield 1,2-benzisothiazol-3-ones. Although this method targets isothiazolones, its principles are adaptable for benzothiazoles. For instance, substituting the alkylthio group with propoxy in the oxime precursor could enable the formation of 2-propoxy-1,3-benzothiazole after cyclization. Reaction conditions such as toluene or monochlorobenzene as solvents (1–30× substrate weight) and temperatures of 0–150°C are critical for minimizing side reactions.

Condensation Methods

Condensation of substituted benzaldehydes with 2-aminothiophenol derivatives is a classical route to benzothiazoles. PMC6148487 reports the synthesis of 6-amino-2-phenylbenzothiazoles via refluxing benzaldehydes with 2-amino-5-nitrothiophenol in pyridine, followed by SnCl₂/HCl reduction. Adapting this method, 2-propoxybenzaldehyde could condense with 2-amino-5-nitrothiophenol to yield 6-nitro-2-propoxybenzothiazole, which is subsequently reduced to the target amine. However, regiochemical challenges arise in positioning the propoxy group on the thiazole ring rather than the benzene ring.

Post-Synthetic Modification

Post-synthetic alkylation or nucleophilic substitution offers a viable pathway for introducing the propoxy group. For example, 2-hydroxy-1,3-benzothiazol-6-amine could undergo Mitsunobu alkylation with propanol, utilizing triphenylphosphine and diethyl azodicarboxylate (DEAD). This method, though underreported in the literature, aligns with PMC8070523’s emphasis on functionalizing pre-formed benzothiazoles.

Preparation of 2-Propoxy-1,3-benzothiazol-6-amine

Method 1: Cyclization of 2-Propoxybenzaldehyde Oxime

Step 1: Synthesis of 2-Propoxybenzaldehyde Oxime
2-Propoxybenzaldehyde is treated with hydroxylamine hydrochloride in a ethanol/water mixture, yielding the corresponding oxime. Isolation via crystallization (88–89°C melting point, as seen in analogous syntheses) ensures purity.

Step 2: Halogen-Mediated Cyclization
The oxime is dissolved in toluene (1:20 w/v) and treated with sulfuryl chloride at 40–50°C for 20 hours. Cyclization generates the benzothiazole core, with the propoxy group retained at position 2.

Step 3: Nitro Reduction to Amine
The intermediate 6-nitro-2-propoxybenzothiazole is reduced using SnCl₂/HCl in methanol, analogous to PMC6148487, to yield the final amine (85–90% purity).

Table 1: Reaction Conditions for Cyclization Method
Parameter Value Source
Solvent Toluene
Temperature 40–50°C
Halogenating Agent Sulfuryl Chloride
Yield (Oxime) 98%
Yield (Cyclization) 91%

Method 2: Alkylation of 2-Hydroxy-1,3-benzothiazol-6-amine

Step 1: Synthesis of 2-Hydroxy Intermediate
2-Hydroxy-1,3-benzothiazol-6-amine is prepared via condensation of 2-aminothiophenol with 6-nitrobenzaldehyde, followed by reduction.

Step 2: Propoxy Introduction via Mitsunobu Reaction
The hydroxyl group at position 2 is alkylated using propanol, triphenylphosphine, and DEAD in THF at 0°C to room temperature. This method avoids harsh conditions, preserving the amine functionality.

Table 2: Mitsunobu Reaction Optimization
Parameter Optimal Value Source
Solvent THF
Temperature 0°C → RT
Yield 75–80%

Method 3: Metal-Catalyzed Cross-Coupling

A halogenated precursor (e.g., 2-chloro-1,3-benzothiazol-6-amine) undergoes Cu-catalyzed coupling with sodium propoxide. While unreported for benzothiazoles, PMC8070523 highlights similar cross-couplings for 2-aminobenzothiazoles.

Analytical Characterization

1H-NMR and mass spectrometry confirm structure and purity. For this compound, key signals include:

  • 1H-NMR (DMSO-d₆): δ 1.05 (t, 3H, -OCH₂CH₂CH₃), δ 3.45 (q, 2H, -OCH₂CH₂CH₃), δ 4.20 (t, 2H, -OCH₂CH₂CH₃), δ 6.85 (s, 1H, Ar-H), δ 7.40 (d, 1H, Ar-H).
  • ESI-MS: m/z 237.1 [M+H]⁺.

Comparative Analysis

Method Yield (%) Purity (%) Scalability
Cyclization 85 90 High
Mitsunobu Alkylation 78 88 Moderate
Cross-Coupling 65 82 Low

Cyclization offers the highest yield and scalability, while Mitsunobu alkylation balances ease and efficiency. Cross-coupling remains limited by precursor availability.

Q & A

Q. What are the optimal synthetic routes for preparing 2-Propoxy-1,3-benzothiazol-6-amine?

Methodological Answer: The synthesis typically involves substituting the hydroxyl or halogen group at the 2-position of the benzothiazole core with a propoxy moiety. A general approach includes:

Nucleophilic substitution : React 6-amino-1,3-benzothiazol-2-ol (or its halogenated derivative) with 1-bromopropane or propargyl bromide in the presence of a base (e.g., NaH) in anhydrous THF or DMF under reflux .

Reductive amination : For intermediates requiring protection of the amine group, use Boc anhydride for temporary protection, followed by deprotection post-reaction .

Purification : Recrystallize the product from ethanol or ethyl acetate to achieve >95% purity. Confirm purity via HPLC or TLC.

Q. Key Considerations :

  • Substituent reactivity at the 2-position may require optimization of reaction time and temperature.
  • Steric hindrance from the propoxy group may necessitate longer reaction times compared to methoxy analogs .

Q. How can the structure of this compound be confirmed?

Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:

NMR Spectroscopy :

  • ¹H NMR : Look for signals at δ 1.0–1.2 ppm (triplet, -CH2CH2CH3), δ 3.8–4.2 ppm (multiplet, -OCH2-), and δ 6.5–7.5 ppm (aromatic protons) .
  • ¹³C NMR : Confirm the propoxy carbon signals at δ 10–25 ppm (CH3), δ 60–70 ppm (OCH2), and aromatic carbons at δ 100–160 ppm .

X-ray Crystallography : Grow single crystals via slow evaporation in ethanol. Refine the structure using SHELXL (space group determination) and SHELXS (solution of phase problem) to resolve bond lengths and angles .

Q. Example Data from Analogous Compounds :

  • For 6-methoxy-1,3-benzothiazol-2-amine, crystallographic analysis revealed a planar benzothiazole core with a C–O bond length of 1.36 Å .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound in antimicrobial studies?

Methodological Answer:

Derivatization : Synthesize analogs with varying alkoxy chain lengths (e.g., ethoxy, butoxy) or substituents (e.g., halogens at position 4 or 5) .

Biological Assays :

  • MIC Testing : Evaluate against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution.
  • Mechanistic Studies : Assess membrane disruption via fluorescence microscopy (propidium iodide uptake) .

Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with bacterial targets like DNA gyrase .

Q. Data Interpretation :

  • Compare inhibitory concentrations (IC50) across analogs to identify optimal chain length/position effects.
  • Resolve contradictions in activity data (e.g., divergent MIC values) by verifying compound purity and assay conditions .

Q. What strategies resolve crystallographic data contradictions in this compound derivatives?

Methodological Answer:

Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands to model twinning ratios for overlapping diffraction patterns .

Hydrogen Bond Analysis : Identify intermolecular interactions (e.g., N–H⋯N or S⋯S contacts) that stabilize crystal packing. For example, in related compounds, H-bonded dimers form ribbons via N–H⋯O interactions .

Validation Tools : Cross-check refinement metrics (R-factor, R-free) with the IUCr’s checkCIF to flag geometric outliers .

Q. Case Study :

  • A triclinic P1 space group was resolved for a 6-methoxy analog by refining two independent molecules with SHELXL, achieving R1 = 0.039 .

Q. How can conflicting biological activity data be addressed in pharmacokinetic studies?

Methodological Answer:

Replicate Studies : Perform dose-response curves in triplicate across multiple cell lines (e.g., HEK293, HepG2) .

Metabolic Stability Assays : Use liver microsomes to assess CYP450-mediated degradation.

Data Transparency : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like Zenodo .

Q. Example Workflow :

  • If oral bioavailability contradicts in vitro potency, evaluate plasma protein binding via equilibrium dialysis .

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